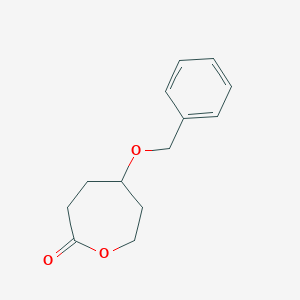

5-(benzyloxy)oxepan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxyoxepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-13-7-6-12(8-9-15-13)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLRHBIRPJOGSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OCCC1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzyloxy Oxepan 2 One

Retrosynthetic Analysis of the 5-(benzyloxy)oxepan-2-one Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary and most logical disconnection is that of the ester bond within the seven-membered lactone ring. This disconnection, a C-O bond cleavage, reveals a linear precursor: 6-hydroxy-4-(benzyloxy)heptanoic acid. This hydroxy acid is a key intermediate, as its intramolecular cyclization (lactonization) would directly yield the target molecule.

Further disconnection of this hydroxy acid intermediate is possible. The benzyloxy group (a benzyl (B1604629) ether) can be disconnected via a C-O bond cleavage, leading back to a poly-hydroxylated heptanoic acid derivative and a benzyl halide, such as benzyl bromide. This suggests that the benzyloxy group can be introduced as a protecting group for a hydroxyl function during the synthesis.

An alternative retrosynthetic strategy involves considering the oxepanone ring's formation via a Baeyer-Villiger oxidation. In this approach, the target lactone is disconnected to a corresponding cycloheptanone, specifically 4-(benzyloxy)cycloheptanone. This simplifies the problem to the synthesis of a substituted seven-membered carbocycle. This strategy is a common and effective method for the preparation of various lactones. organic-chemistry.org

A conceptual retrosynthetic analysis, drawing parallels from similar structures, might also consider disconnections that lead to intermediates suitable for ring-expansion or C-H activation strategies to form the seven-membered ring. thieme-connect.comresearchgate.net

Synthesis of Benzyloxy-Substituted Precursors

The successful synthesis of this compound hinges on the efficient preparation of appropriately functionalized acyclic precursors. Key among these are benzyloxy-substituted diols and their derivatives, which can be constructed in either chiral or achiral forms.

Preparation of Chiral and Achiral Benzyloxy-Substituted Diols

The synthesis of the precursor diols is a critical step. An achiral, or racemic, diol can be prepared from commercially available starting materials. For instance, a synthetic route can commence with diethyl (±)-malate. mdpi.com The synthesis involves the O-benzylation of the hydroxyl group, followed by the reduction of the ester functionalities using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding diol, 2-(benzyloxy)butane-1,4-diol. mdpi.comrsc.org

Another relevant precursor, 2-(benzyloxy)propane-1,3-diol, can be synthesized by the alkylation of commercially available 2-phenyl-1,3-dioxane (B8809928) (a benzylidene acetal (B89532) of glycerol), followed by acidic hydrolysis to remove the benzylidene protecting group, yielding the desired diol in high yield. nih.gov

The preparation of chiral, enantiomerically enriched diols is essential for the asymmetric synthesis of the target lactone. This can be achieved by starting with a chiral precursor, such as ethyl (S)-lactate. The hydroxyl group is first protected as a benzyl ether, and then the ester is reduced to the primary alcohol to afford the chiral diol. orgsyn.org Alternatively, enzymatic kinetic resolution of a racemic diol or a precursor can be employed to separate the enantiomers, providing access to optically pure materials. acs.org

Strategies for Introducing the Benzyloxy Moiety

The benzyloxy group serves as a crucial protecting group for hydroxyl functionalities during multi-step synthesis due to its general stability and ease of removal by hydrogenolysis. organic-chemistry.org Several methods exist for its introduction.

The most common method is the Williamson ether synthesis , which involves deprotonating the alcohol with a base, such as sodium hydride (NaH), followed by reaction with benzyl bromide. nih.govorganic-chemistry.org For substrates that are sensitive to strong bases or require milder conditions, silver(I) oxide (Ag2O) can be used as the base. organic-chemistry.org

For acid-sensitive substrates where basic conditions are problematic, alternative neutral or acidic methods are available. Benzyl trichloroacetimidate (B1259523) can be used in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid to install the benzyl group. orgsyn.orgbeilstein-journals.org A particularly mild method involves the use of 2-benzyloxy-1-methylpyridinium triflate, which acts as a neutral benzylating agent upon warming and is compatible with a wide range of functional groups. beilstein-journals.orgsemanticscholar.org

Table 1: Comparison of Benzylation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | Alcohol, NaH, Benzyl Bromide | Anhydrous solvent | High yield, common | Requires strong base, not suitable for base-sensitive substrates |

| Williamson Ether Synthesis (Mild) | Alcohol, Ag₂O, Benzyl Bromide | Toluene (B28343), reflux | Milder, allows for selectivity | Stoichiometric silver salt required |

| Trichloroacetimidate Method | Alcohol, Benzyl Trichloroacetimidate, Acid catalyst (e.g., TfOH) | Anhydrous, inert atmosphere | Works under acidic conditions | Reagent preparation required, acid-sensitive substrates may be incompatible |

| Benzyloxypyridinium Method | Alcohol, 2-Benzyloxy-1-methylpyridinium triflate | Toluene or Trifluorotoluene, heat | Neutral conditions, mild, good for complex molecules | Reagent can be prepared in situ or pre-formed |

Enantioselective Synthesis of Advanced Intermediates

Creating the stereocenter at the C5 position in an enantioselective manner is a key challenge. Asymmetric synthesis strategies are employed to produce enantiomerically pure or enriched advanced intermediates. One powerful approach is to start from a molecule that is already chiral, often referred to as the "chiral pool" approach. For example, using enantiomerically pure (S)-ethyl lactate (B86563) as a starting material ensures that the subsequent intermediates retain this chirality. orgsyn.org

Another strategy is the use of substrate-controlled diastereoselective reactions, where an existing stereocenter in the molecule directs the formation of a new one. Asymmetric catalysis, employing chiral catalysts or ligands, is also a powerful tool. For instance, asymmetric alkylation reactions can be used to introduce substituents stereoselectively. google.com Furthermore, enzymatic resolutions can be applied to separate enantiomers of racemic intermediates, such as alcohols or esters, providing access to the desired stereoisomer. acs.org Ring-closing metathesis (RCM) of a prochiral diene, synthesized from an enantiomerically enriched epoxide, can also be used to construct chiral cyclic precursors. irbbarcelona.org

Cyclization Strategies for Seven-Membered Lactone Ring Formation

The formation of the seven-membered lactone ring, a key structural feature of this compound, can be accomplished through several cyclization strategies. The choice of method often depends on the nature of the acyclic precursor.

Direct Lactonization Approaches

Direct lactonization of the corresponding ω-hydroxy acid is the most straightforward conceptual approach to forming the lactone ring. researchgate.net This intramolecular esterification can be promoted by various reagents and conditions. However, the formation of seven-membered rings can be entropically disfavored compared to five- or six-membered rings, often requiring specific and efficient cyclization protocols.

Modern synthetic methods provide powerful tools for this transformation. Palladium-catalyzed C(sp³)–H activation offers a direct route to lactones from aliphatic carboxylic acids. nih.govchemrxiv.orgchemrxiv.orgrsc.org This method involves the intramolecular olefination or oxidation of a C-H bond, leading to cyclization. For example, a palladium catalyst can enable the γ-C(sp³)–H olefination of a free carboxylic acid, which then undergoes a C–O cyclization to form a seven-membered lactone. nih.govrsc.org Manganese-catalyzed lactonization of primary C-H bonds using hydrogen peroxide as an oxidant is another mild and selective method. nih.gov

Another well-established method for forming lactones is the Baeyer-Villiger oxidation . This reaction involves the oxidation of a cyclic ketone with a peroxyacid or other oxidant to insert an oxygen atom adjacent to the carbonyl group, forming a lactone. organic-chemistry.org For the synthesis of this compound, this would involve the oxidation of 4-(benzyloxy)cycloheptanone.

The table below summarizes some modern approaches applicable to the formation of seven-membered lactones.

Table 2: Selected Cyclization Strategies for Seven-Membered Lactones

| Strategy | Description | Catalyst/Reagent Example | Precursor Type |

|---|---|---|---|

| C(sp³)–H Activation/Olefination | Palladium-catalyzed intramolecular reaction of a carboxylic acid with an olefin partner like a maleimide. nih.govrsc.org | Pd(TFA)₂, N-Ac-Val | Aliphatic Carboxylic Acid |

| C(sp³)–H Activation/Oxidation | Manganese-catalyzed directed oxidation of an unactivated primary C-H bond. nih.gov | Mn complex, H₂O₂ | Aliphatic Carboxylic Acid |

| Baeyer-Villiger Oxidation | Oxidation of a cyclic ketone to insert an oxygen atom and form a lactone. organic-chemistry.org | Oxone, Peroxyacids (e.g., m-CPBA) | Cyclic Ketone |

| Nickel/Zinc Catalyzed Cyclization | Catalytic cyclization of o-iodobenzyl alcohols with propiolates. nih.gov | Ni(dppe)Br₂, Zn | o-iodobenzyl alcohol and propiolate |

| Direct Lactonization of Hydroxy Acids | Intramolecular esterification of a hydroxy acid, often requiring activating agents. researchgate.net | Yamaguchi or Mitsunobu reagents | ω-Hydroxy Acid |

Advanced Spectroscopic and Structural Elucidation of 5 Benzyloxy Oxepan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A complete NMR analysis, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, would be required for the full assignment of the proton and carbon signals of 5-(benzyloxy)oxepan-2-one.

Proton NMR (¹H NMR) for Proton Environment and Coupling Interactions

The ¹H NMR spectrum would provide crucial information about the number of distinct proton environments, their chemical shifts (δ), signal integrations (number of protons), and splitting patterns (J-coupling), which reveals neighboring proton relationships.

Expected ¹H NMR Data for this compound:

Aromatic Protons: The five protons of the phenyl group on the benzyloxy substituent would typically appear as a multiplet in the range of δ 7.2-7.4 ppm.

Benzyl (B1604629) Protons: The two protons of the benzylic methylene (B1212753) group (-OCH₂Ph) would be expected to resonate as a singlet or a pair of doublets (if diastereotopic) around δ 4.5-4.7 ppm.

Oxepane (B1206615) Ring Protons: The protons on the seven-membered lactone ring would exhibit complex multiplets due to their various chemical environments and spin-spin coupling interactions. The proton at C5, being adjacent to the oxygen of the benzyloxy group, would be shifted downfield. The protons at C6, adjacent to the ester oxygen, would also be downfield, while the protons at C2, alpha to the carbonyl group, would be found at approximately δ 2.5-2.8 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | ~ 2.5 - 2.8 | Multiplet | 2H |

| H-3 | ~ 1.8 - 2.0 | Multiplet | 2H |

| H-4 | ~ 1.9 - 2.1 | Multiplet | 2H |

| H-5 | Downfield multiplet | Multiplet | 1H |

| H-6 | Downfield multiplet | Multiplet | 2H |

| Benzylic CH₂ | ~ 4.5 - 4.7 | Singlet/Doublets | 2H |

| Aromatic CH | ~ 7.2 - 7.4 | Multiplet | 5H |

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the electronic nature of their substituents.

Expected ¹³C NMR Data for this compound:

Carbonyl Carbon: The ester carbonyl carbon (C1) would be the most downfield signal, typically appearing around δ 170-175 ppm.

Aromatic Carbons: The carbons of the phenyl ring would resonate in the aromatic region (δ 127-138 ppm).

Benzylic Carbon: The benzylic methylene carbon would be expected around δ 70-75 ppm.

Oxepane Ring Carbons: The carbons of the oxepane ring would appear at distinct chemical shifts, with C5 and C6 being the most downfield of the aliphatic carbons due to the adjacent oxygen atoms.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (C=O) | ~ 170 - 175 |

| C2 | ~ 30 - 35 |

| C3 | ~ 25 - 30 |

| C4 | ~ 28 - 33 |

| C5 | ~ 75 - 80 |

| C6 | ~ 65 - 70 |

| Benzylic CH₂ | ~ 70 - 75 |

| Aromatic C (quaternary) | ~ 137 - 139 |

| Aromatic CH | ~ 127 - 129 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for establishing the complete molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of the connectivity of the protons within the oxepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the different fragments of the molecule, such as connecting the benzyloxy group to the oxepane ring at the C5 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the substituents on the oxepane ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Vibrational Frequencies for this compound:

C=O Stretch: A strong absorption band in the IR spectrum around 1730-1750 cm⁻¹ would be indicative of the ester carbonyl group.

C-O Stretch: The C-O stretching vibrations of the ester and ether linkages would appear in the region of 1000-1300 cm⁻¹.

Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds in the benzene (B151609) ring would result in peaks in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: These vibrations would be observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: These would be found just below 3000 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula. For this compound (C₁₃H₁₆O₃), the expected exact mass would be calculated and compared to the experimental value. Fragmentation patterns observed in the mass spectrum would also provide structural information.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Stereochemical Purity (if applicable)

If this compound is synthesized as a single enantiomer, chiroptical techniques would be necessary to confirm its stereochemical purity.

Optical Rotation: A measurement of the specific rotation ([α]D) would indicate the presence of a non-racemic mixture of enantiomers.

Circular Dichroism (CD): A CD spectrum would provide more detailed information about the stereochemistry of the chiral center(s) in the molecule.

While specific experimental data for this compound is not currently available in the surveyed literature, a combination of advanced spectroscopic techniques as outlined above would be essential for its complete and unambiguous structural elucidation. The predicted spectroscopic characteristics provide a roadmap for the analysis and interpretation of future experimental data for this compound.

Conformational Analysis and Ring Dynamics of the Oxepane Core

The inherent flexibility of the seven-membered ring system in oxepanes, in general, leads to a complex conformational landscape with multiple low-energy chair and boat-like conformations. The equilibrium between these conformers is influenced by the nature and position of substituents on the ring. In the case of this compound, the bulky benzyloxy group at the C5 position is expected to play a significant role in dictating the preferred conformation by minimizing steric interactions.

To provide a comprehensive analysis, detailed studies employing advanced spectroscopic techniques, such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, are required. Specifically, the measurement of vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) enhancements would provide crucial information about the dihedral angles and spatial proximities of the protons on the oxepane ring.

Furthermore, computational modeling, including density functional theory (DFT) and molecular mechanics calculations, would be invaluable in mapping the potential energy surface of the oxepane ring. Such studies could predict the relative energies of different conformers and the energy barriers for interconversion between them.

X-ray crystallography of a single crystal of this compound would provide the most definitive and high-resolution data on its solid-state conformation. This would reveal precise bond lengths, bond angles, and torsional angles of the oxepane ring, offering a static picture that can be correlated with the dynamic behavior observed in solution through NMR studies.

While direct experimental data for this compound is currently lacking, studies on related benzodioxepine and benzoxathiepine derivatives have utilized a combination of ¹H NMR spectroscopy, single-crystal X-ray analysis, and computer modeling to explore their conformational preferences. researchgate.netresearchgate.net These studies have demonstrated the existence of multiple low-energy conformers and have used vicinal coupling constants to infer the dihedral geometry in solution. researchgate.netresearchgate.net Similar methodologies could be applied to this compound to elucidate the conformational dynamics of its oxepane core.

Mechanistic Investigations of Ring Opening Polymerization Rop of 5 Benzyloxy Oxepan 2 One

Elucidation of Dominant ROP Mechanisms for Benzyloxy-Substituted Lactones

The polymerization of lactones, including those with benzyloxy substituents, can proceed through several distinct mechanistic pathways: anionic, cationic, coordination-insertion, and organocatalytic/enzymatic routes. acs.orgmdpi.com Each of these mechanisms involves different active species and reaction intermediates, which influence the polymerization process and the properties of the resulting polymer.

Anionic Polymerization Pathways and Active Species

Anionic ring-opening polymerization (AROP) of lactones is typically initiated by strong bases or nucleophiles, such as alkoxides or hydroxides. acs.orgnih.gov The active species in these polymerizations are the propagating alkoxide chain ends. For β-substituted β-lactones, it has been observed that the initiation step is highly dependent on the type of anionic initiator used. researchgate.net In the case of β-alkoxymethyl-substituted β-lactones, the polymerization behavior is similar to that of β-alkyl-substituted β-lactones, proceeding through established anionic mechanisms. nih.gov

The mechanism generally involves the nucleophilic attack of the initiator on the carbonyl carbon of the lactone, leading to the cleavage of the acyl-oxygen bond and the formation of a propagating alkoxide species. nih.govresearchgate.net However, side reactions, such as deprotonation of the monomer, can occur, especially with highly basic initiators, which can affect the control over the polymerization. researchgate.net The use of phosphazene bases, in conjunction with a counterion, can enhance the nucleophilicity of the initiator, leading to a more controlled anionic or quasi-anionic polymerization. researchgate.net

Cationic Polymerization Pathways and Counterion Effects

Cationic ring-opening polymerization (CROP) of lactones can be initiated by various agents, including alkylating agents, acylating agents, Lewis acids, and protic acids. acs.org The polymerization is thought to proceed through an activated monomer mechanism, where the catalyst protonates the monomer, making it more susceptible to nucleophilic attack by the initiator or the growing polymer chain. acs.org

Coordination-Insertion Polymerization Mechanisms and Initiation/Propagation Steps

Coordination-insertion polymerization is a common mechanism for the ROP of lactones catalyzed by metal complexes, particularly those of tin, aluminum, and zinc. acs.orgwikipedia.org This mechanism is distinct from ionic polymerizations as it involves a covalent bond between the propagating species and its counterion. acs.org The most widely used catalyst for this type of polymerization is tin(II) octoate (Sn(Oct)₂). mdpi.comuliege.be

The generally accepted mechanism involves the following steps:

Initiation: The metal catalyst, often in the presence of an alcohol co-initiator, forms a metal alkoxide species. uliege.benih.gov This alkoxide then coordinates to the carbonyl oxygen of the lactone monomer.

Insertion: The coordinated monomer is inserted into the metal-alkoxide bond via nucleophilic attack of the alkoxide on the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and ring-opening. nih.govnih.gov

Propagation: The newly formed alkoxide end-group can then coordinate and react with another monomer molecule, continuing the chain growth. nih.gov

The structure of the catalyst and the nature of the ligands significantly influence the polymerization process. nih.govresearchgate.net For some metal complexes, the initiation and propagation steps follow the pattern of a "coordination-insertion" mechanism, which was previously thought to be exclusive to metal complexes but has also been proposed for some metal-free systems. nih.gov

Organocatalytic and Enzymatic Approaches for Controlled ROP

In recent years, organocatalysis and enzymatic catalysis have emerged as attractive alternatives to metal-based systems for ROP, offering pathways to metal-free polyesters. researchgate.net

Organocatalytic ROP can proceed through several mechanisms, including the activation of the monomer, the activation of the propagating chain end, or a bifunctional activation involving both. researchgate.net Various organic molecules, such as N-heterocyclic carbenes (NHCs), guanidines (e.g., TBD), amidines (e.g., DBU), and phosphazenes, have been employed as catalysts. acs.orgresearchgate.net For instance, NHCs can catalyze the living ROP of lactones to produce polymers with well-defined molecular weights and narrow polydispersities. acs.org Some organocatalysts, like phosphazene bases, are believed to activate the alcohol initiator through hydrogen bonding, facilitating the ROP of cyclic esters. acs.org

Enzymatic ROP typically proceeds via an "activated monomer" mechanism. uliege.be Lipases are commonly used enzymes for this purpose. uliege.beresearchgate.net The key step is the formation of an acyl-enzyme intermediate by the reaction of the lipase (B570770) with the lactone. This intermediate then reacts with an initiator (like water or an alcohol) or the hydroxyl end of a growing polymer chain to propagate the polymerization. uliege.be A notable characteristic of enzymatic ROP is that larger lactone rings often react faster than smaller ones, which is the opposite of what is generally observed in chemical ROP. uliege.be

Impact of the Benzyloxy Substituent on Monomer Reactivity and Polymerizability

The presence of a substituent on the lactone ring can significantly influence the monomer's reactivity and polymerizability. The electronic and steric properties of the substituent play a crucial role.

The benzyloxy group is an electron-donating group. In general, electron-donating substituents can decrease the reactivity of the monomer towards radical polymerization. cmu.edu However, in the context of ionic polymerizations, the electronic effect of the substituent on the stability of the active species is a key factor. For instance, in the cationic ROP of substituted styrenes, monomers with electron-withdrawing substituents polymerize faster than those with electron-donating substituents. cmu.edu

In the case of 5-(benzyloxy)oxepan-2-one, the benzyloxy group is located at the 5-position of the seven-membered oxepan-2-one ring. The remote position of this substituent may not significantly hinder the approach of the initiator to the carbonyl group, thus having a limited steric effect on the polymerization. mdpi.com However, the electronic nature of the benzyloxy group could influence the electron density of the carbonyl group, potentially affecting its susceptibility to nucleophilic or electrophilic attack.

Studies on a related monomer, 5-(benzyloxy)-1,3-dioxepan-2-one, have shown that it polymerizes at a high rate. mdpi.com This suggests that the benzyloxy substituent does not impede the polymerization process and may even promote it under certain conditions. In copolymerization studies, this monomer was found to act as a promoter for the polymerization of L-lactide and ε-caprolactone. mdpi.com The polymerizability of a cyclic monomer is also related to its ring strain; seven-membered rings like oxepan-2-one are generally more prone to ROP than smaller rings. mdpi.com

Kinetic and Thermodynamic Parameters of this compound ROP

The kinetics and thermodynamics of ROP provide valuable insights into the polymerization process. Kinetic studies focus on the rate of polymerization, while thermodynamic studies determine the feasibility and equilibrium position of the polymerization.

Kinetic Parameters: The rate of polymerization is influenced by several factors, including the monomer concentration, initiator/catalyst concentration, temperature, and the nature of the solvent. For the organocatalytic ROP of various lactones, the polymerization rate has been shown to be first order with respect to the monomer concentration. cmu.edu In the case of 5-(benzyloxy)-1,3-dioxepan-2-one, a related monomer, a high conversion of 93% was achieved in just one hour under specific conditions, indicating a high polymerization rate. mdpi.com The rate constants for propagation (kp) and the equilibrium constant for atom transfer (Keq) are key kinetic parameters that can be influenced by substituents. cmu.edu

Interactive Data Table: Polymerization of 5-(benzyloxy)-1,3-dioxepan-2-one (a related monomer)

| Entry | Monomer(s) | Monomer Ratio | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI |

| 1 | 4 | - | 1 | 93 | 12,500 | 1.15 |

| 2 | L-LA | - | 6 | 77 | 15,000 | 1.12 |

| 3 | ε-CL | - | 6 | 89 | 20,000 | 1.18 |

| 4 | TMC | - | 6 | 50 | 10,000 | 1.20 |

| 5 | 4 + L-LA | 1:1 | 1 | 95 | 8,000 | 1.25 |

| 6 | 4 + ε-CL | 1:1 | 1 | 98 | 9,500 | 1.22 |

| 7 | 4 + TMC | 1:1 | 1 | 85 | 7,000 | 1.30 |

| 8 | 4 + ε-CL | 1:10 | 1 | 99 | 25,000 | 1.16 |

Data adapted from a study on a structurally similar monomer, 5-(benzyloxy)-1,3-dioxepan-2-one (denoted as 4), to illustrate typical polymerization behavior. mdpi.com

Regioselectivity and Stereocontrol in Polymer Chain Growth

The structure of the repeating unit in the final polymer is determined by the regioselectivity and stereocontrol during the polymerization process. For a substituted monomer like this compound, these factors are of significant importance.

Regioselectivity

Regioselectivity in the ROP of cyclic esters refers to the specific bond within the ester group that is cleaved during the ring-opening event. The ester linkage presents two potential sites for nucleophilic attack: the acyl-carbon and the endocyclic methylene (B1212753) carbon adjacent to the ester oxygen. The vast majority of ROPs catalyzed by organometallic complexes, such as those involving tin, aluminum, or zinc, proceed through a coordination-insertion mechanism. researchgate.net In this mechanism, the monomer first coordinates to the metal center, followed by a nucleophilic attack from an alkoxide initiator or the propagating polymer chain end onto the carbonyl carbon. This results in the cleavage of the acyl-oxygen bond, which is the generally accepted pathway for the ROP of most lactones. researchgate.net

For this compound, the benzyloxy substituent is located at the C5 position, which is remote from the ester group. This distance means the substituent is unlikely to exert a strong electronic or steric influence on the ring-opening event itself. In the ROP of other substituted cyclic carbonates, it has been observed that catalysts can exhibit different levels of regioselectivity. For instance, some catalysts show a preference for ring-opening at the bond closest to the substituent, while others, like certain guanidine (B92328) or aluminum-based systems, show a lack of regioselectivity, leading to random ring-opening. researchgate.net While specific studies on the regioselectivity of this compound are not extensively detailed, it is anticipated that under typical coordination-insertion conditions, a highly regular polymer structure resulting from consistent acyl-oxygen cleavage would be formed.

Stereocontrol

Stereocontrol is a critical factor when polymerizing chiral monomers. Assuming the synthesis of this compound results in a racemic mixture (a 1:1 mixture of R- and S-enantiomers), the stereochemistry of the resulting polymer chain can be atactic (random arrangement of enantiomers), isotactic (all stereocenters have the same configuration), or syndiotactic (alternating stereocenter configurations). The degree of stereocontrol is almost entirely dependent on the catalyst system employed. d-nb.info

Stereoselective catalysts are designed to preferentially polymerize one enantiomer from the racemic mixture or to control the sequence of enantiomer incorporation into the growing polymer chain. For example, in the ROP of other functionalized lactones, yttrium catalysts bearing specific phenolate (B1203915) ligands have demonstrated the ability to produce syndio-enriched polymers. rsc.org The interplay between the catalyst's structure and the monomer's side-group can modulate the stereocontrol of the polymerization. rsc.org The table below illustrates how catalyst selection can influence the stereochemistry of polymers derived from racemic lactones, based on established principles.

| Catalyst Type/System | Typical Resulting Stereochemistry | Governing Mechanism Principle |

|---|---|---|

| Achiral Catalysts (e.g., Sn(Oct)₂) | Atactic or slightly stereoblock | Chain-end control, where the stereochemistry of the last inserted monomer unit weakly influences the selection of the next monomer. |

| Chiral Catalysts (e.g., Salen-Al complexes) | Isotactic | Enantiomorphic site control, where the chiral catalyst pocket preferentially selects one enantiomer from the racemic mixture. |

| Bulky Achiral Catalysts (e.g., some Y-bis(phenolate) complexes) | Syndiotactic | Chain-end control where steric interactions between the catalyst, the growing chain, and the incoming monomer favor alternating enantiomer insertion. rsc.org |

| Synergetic Binary Systems (e.g., Urea (B33335)/Alkoxide) | Isotactic or Stereoblock | Cooperative catalysis where one component activates the monomer and the other controls the propagating chain end, leading to high stereoselectivity. frontiersin.org |

Investigation of Side Reactions and Chain Transfer Processes

In an ideal chain-growth polymerization, the only reaction occurring is the sequential addition of monomer to the active polymer chain end. However, in practice, several side reactions can compete with propagation, affecting the polymer's molecular weight, dispersity (Đ), and even its structure. wikipedia.org

Common Side Reactions

The most prevalent side reactions in the ROP of cyclic esters are transesterification reactions, which can be either intramolecular or intermolecular.

Intermolecular Transesterification: This involves the active center of one polymer chain attacking an ester group in a different polymer chain. This reaction does not change the number of polymer chains or the average molecular weight but leads to a redistribution of chain lengths, causing the dispersity to approach a value of 2. mdpi.com

The propensity for these side reactions can be minimized by careful selection of the catalyst and reaction conditions. For instance, certain salt catalysts have been shown to provide greater selectivity for the chain growth reaction over unwanted side reactions, yielding polymers with lower dispersity. google.com.na

Chain Transfer Processes

Chain transfer reactions involve the termination of a growing polymer chain with the simultaneous initiation of a new one. These can be unintentional, caused by impurities, or intentionally induced.

Unintentional Chain Transfer: Impurities containing active hydrogens, such as water or alcohols, can act as chain transfer agents. These impurities can react with the propagating center, terminating the chain and generating a new initiating species. This leads to a loss of control over the molecular weight and the formation of polymer chains with undesired end-groups. iaamonline.org

Intentional Chain Transfer ("Immortal" ROP): In many modern ROP systems, a chain transfer agent (CTA), typically an alcohol, is deliberately added to the reaction. iaamonline.org In this process, known as immortal ROP, a rapid and reversible exchange occurs between the propagating polymer chains and the dormant chains formed by the CTA. This allows a single catalyst molecule to produce multiple polymer chains, offering excellent control over molecular weight (determined by the monomer-to-CTA ratio) and ensuring defined chain-end functionality. iaamonline.org This technique is also beneficial for reducing the amount of expensive or toxic catalyst required.

The table below summarizes key side reactions and their primary consequences in the context of cyclic ester ROP.

| Process | Description | Primary Consequence |

|---|---|---|

| Intramolecular Transesterification (Backbiting) | Active chain end attacks an ester group on its own chain. mdpi.com | Formation of cyclic oligomers; broadening of dispersity (Đ); reduced polymer yield. |

| Intermolecular Transesterification | Active chain end attacks an ester group on another polymer chain. mdpi.com | Broadening of dispersity (Đ → 2); randomization of chain lengths. |

| Chain Transfer to Impurity (e.g., H₂O) | Reaction of the growing chain with an impurity, initiating a new chain. | Loss of molecular weight control; broad dispersity. |

| Intentional Chain Transfer (Immortal ROP) | Controlled reaction with an added chain transfer agent (e.g., alcohol). iaamonline.org | Excellent control of molecular weight and end-groups; reduced effective catalyst loading. |

Catalyst and Initiator Systems for Controlled Rop of 5 Benzyloxy Oxepan 2 One

Metal-Based Catalysts for Precision Polymerization

Metal-based catalysts are widely utilized for the ROP of lactones due to their high efficiency and ability to afford polymers with controlled characteristics. The Lewis acidic nature of the metal center activates the monomer by coordinating to the carbonyl oxygen, facilitating nucleophilic attack by the initiator or the growing polymer chain.

Tin(II) octoate, also known as stannous octoate or Sn(Oct)₂, is one of the most common and commercially significant catalysts for the ROP of cyclic esters, including functionalized caprolactones. mdpi.comnih.gov It is favored for its low cost, low toxicity, and high efficiency. researchgate.net Typically, Sn(Oct)₂ is used in conjunction with a co-initiator, most commonly a primary alcohol like n-hexanol or benzyl (B1604629) alcohol, which reacts with the tin salt to form the true initiating species, a tin(II) alkoxide. nih.govresearchgate.net The polymerization then proceeds via a coordination-insertion mechanism. nih.govepa.gov

The activity of tin-based systems is influenced by several factors, including the nature of the initiator, the catalyst concentration, and the reaction temperature. For instance, the use of different alcohols as initiators can affect the polymerization kinetics and the resulting polymer structure. researchgate.net The rate of polymerization generally increases with higher catalyst concentrations and elevated temperatures. nih.govnih.gov However, prolonged reaction times or high temperatures can lead to side reactions such as inter- and intramolecular transesterification, which can broaden the molecular weight distribution of the polymer. researchgate.net

Table 1: Polymerization of ε-Caprolactone with Sn(Oct)₂/n-Hexanol Initiator System

| [Sn(Oct)₂] (mol%) | Temperature (°C) | Time (h) | Yield (%) | Mn (g/mol) |

|---|---|---|---|---|

| 0.1 | 160 | 1 | 89 | 90,000 |

| 0.2 | 160 | 1 | 85 | 75,000 |

| 0.3 | 160 | 1 | 82 | 62,000 |

Data derived from studies on ε-caprolactone, a structurally related monomer, illustrating the general activity profile of tin-based initiators. nih.govnih.gov

Aluminum complexes have emerged as a versatile class of catalysts for the ROP of cyclic esters, offering excellent control over polymerization and the ability to tune catalytic activity through ligand design. nih.govnsf.gov A wide variety of ligand architectures have been explored, including salen, salan, scorpionate, and amine-bis(phenolate) systems. nsf.govmdpi.comed.ac.uk The steric and electronic properties of these ligands significantly influence the catalyst's activity and the stereoselectivity of the polymerization. rsc.org

For example, aluminum complexes supported by 2-(1,10-phenanthrolin-2-yl)phenolate ligands have demonstrated high activity for the ROP of ε-caprolactone, yielding polymers with good molecular weight control and narrow molecular weight distributions. rsc.org Similarly, aluminum alkyl complexes bearing dianionic scorpionate ligands are active catalysts, with their performance being enhanced by the use of an alcohol co-catalyst. nsf.gov The coordination geometry at the aluminum center, which can be manipulated by the ligand design, is a key factor in controlling the polymerization process. mdpi.com

Table 2: ROP of ε-Caprolactone using various Aluminum Complexes

| Catalyst Type | Ligand Type | Co-catalyst | Mn (g/mol) | PDI |

|---|---|---|---|---|

| Dinuclear Al Complex | Pyrazole-bridged | - | High | - |

| Al-Salen Complex | Salen | Unsaturated alcohol | up to 15,000 | ~1.8 |

| Al-Scorpionate Complex | Scorpionate | iPrOH | - | Narrow |

| Al-Amine-bis(phenolate) | Amine-bis(phenolate) | Benzyl alcohol | Controlled | Narrow |

Data compiled from various studies on ε-caprolactone, showcasing the impact of ligand architecture. nih.govnsf.govmdpi.comed.ac.uk

Lanthanide complexes have shown significant promise as catalysts for the ROP of cyclic esters, often exhibiting high activity and stereoselectivity. Yttrium-based catalysts, in particular, have been instrumental in the synthesis of stereoregular poly(hydroxy acid)s from functionalized lactones. researchgate.net The fine-tuning of substituents on the catalyst's ligand framework allows for the production of polymers with either syndiotactic or isotactic microstructures. researchgate.net While specific studies on 5-(benzyloxy)oxepan-2-one with these systems are less common, their success with other functionalized lactones suggests their potential applicability.

Uranyl complexes, while less explored, also represent a potential avenue for the catalysis of ROP. The unique electronic structure and coordination chemistry of uranium could offer novel catalytic activities and selectivities. However, research in this area is still in its early stages.

A variety of other transition metals and main group elements have been investigated for their catalytic activity in the ROP of cyclic esters. Group 5 transition metals like niobium and tantalum, supported by phenoxyimine ligands, have been shown to be active for the ROP of both rac-lactide and ε-caprolactone. nih.gov The electronic and steric properties of the ligands play a crucial role in determining the catalyst's performance. nih.gov

Zinc complexes, particularly those supported by N,N,O-chelate ligands, are also effective catalysts for the ROP of ε-caprolactone and rac-lactide, often in the presence of an alcohol co-initiator. nih.gov These systems can provide good molecular weight control and narrow polydispersity indices. nih.gov The exploration of such diverse metal-based systems continues to be an active area of research, aiming to discover catalysts with enhanced activity, selectivity, and functional group tolerance.

Organocatalysts and Biocatalysts in the ROP of Functionalized Lactones

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the ROP of cyclic esters. researchgate.net This approach offers several advantages, including reduced toxicity of the resulting polymers, which is particularly important for biomedical applications. researchgate.net A variety of organic molecules, such as strong non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and phosphazenes, have been successfully employed as catalysts. mdpi.comrsc.org These catalysts can operate under mild conditions and exhibit a high degree of functional group tolerance. rsc.org The mechanism of organocatalyzed ROP can vary depending on the catalyst and can proceed via an activated monomer or an activated chain end mechanism. mdpi.com

Biocatalysis, primarily utilizing enzymes such as lipases, offers a green and sustainable route for the synthesis of polyesters. mdpi.com Lipases are particularly effective in the ROP of lactones, allowing for the synthesis of polymers and copolymers under controlled conditions. mdpi.com This method avoids the use of potentially toxic metal catalysts, making the resulting polymers highly suitable for biomedical applications. mdpi.com The enzymatic ROP typically involves the formation of an enzyme-monomer complex, followed by nucleophilic attack from a hydroxyl group, which can be from an initiator or the growing polymer chain. researchgate.net

Table 3: Organocatalysts for the ROP of Lactones

| Catalyst | Type | Monomer Example | Mechanism |

|---|---|---|---|

| DBU | Amidine | 1,5-dioxepan-2-one | Initiator/chain end activated |

| TBD | Guanidine (B92328) | 1,5-dioxepan-2-one | Nucleophilic |

| t-BuP₄ | Phosphazene | 1,5-dioxepan-2-one | Initiator/chain end activated |

Data from a study on 1,5-dioxepan-2-one, a related seven-membered lactone. mdpi.comresearchgate.net

Rational Design of Catalytic Systems for Specific Polymer Characteristics

The rational design of catalytic systems is paramount for achieving precise control over the characteristics of the resulting polymer. By systematically modifying the ligand environment around a metal center or the structure of an organocatalyst, it is possible to influence key polymer properties such as molecular weight, polydispersity, and tacticity.

For metal-based catalysts, the steric bulk and electronic properties of the ligands are critical design parameters. For instance, increasing the steric hindrance around the metal center can enhance stereocontrol during polymerization. nsf.gov The electronic nature of the ligand can modulate the Lewis acidity of the metal, thereby affecting the rate of polymerization. mdpi.com

The ultimate goal of rational catalyst design is to create systems that are not only highly active and selective but also robust and tolerant to a wide range of functional groups, enabling the synthesis of advanced polymer architectures from monomers like this compound.

Tunable Catalyst Systems for Tailoring Polymerization Kinetics and Microstructure

Information not available.

Table 1: Effect of Tunable Catalyst Systems on the Polymerization Kinetics of this compound

Data not available.

Table 2: Influence of Catalyst Systems on the Microstructure of Poly(this compound)

Data not available.

Copolymerization Strategies Involving 5 Benzyloxy Oxepan 2 One

Random Copolymerization with Unsubstituted Lactones (e.g., ε-Caprolactone, L-Lactide)

Random copolymerization of 5-(benzyloxy)oxepan-2-one with common unsubstituted lactones like ε-caprolactone (ε-CL) and L-lactide (L-LA) allows for the statistical incorporation of the benzyloxy functionality along the polyester (B1180765) backbone. This approach is valuable for modifying the bulk properties of the resulting copolymers, such as their thermal characteristics and solubility.

Research on the random copolymerization of a structurally similar monomer, 5-(benzyloxy)-1,3-dioxepan-2-one, with ε-CL and L-LA has been conducted using stannous octoate as an initiator. These studies have shown that copolymers with a statistical distribution of the monomer units can be successfully synthesized. The thermal properties of these copolymers, such as the glass transition temperature (Tg), are dependent on the copolymer composition. For instance, a 1:1 random copolymer of 5-(benzyloxy)-1,3-dioxepan-2-one and L-LA was found to be amorphous with a single Tg, indicating a random distribution of the monomer units.

Similarly, the random copolymerization of this compound with ε-CL is expected to yield copolymers where the benzyloxy groups are randomly distributed. This can influence the crystallinity and degradation rate of the resulting material compared to pure poly(ε-caprolactone). While specific data for this compound is limited in publicly available literature, the behavior of analogous systems suggests that the monomer feed ratio would be a critical parameter in controlling the final copolymer composition and, consequently, its properties.

Table 1: Illustrative examples of random copolymerization involving benzyloxy-functionalized lactones.

| Comonomer 1 | Comonomer 2 | Initiator/Catalyst | Resulting Copolymer Architecture | Key Findings |

|---|---|---|---|---|

| 5-(benzyloxy)-1,3-dioxepan-2-one | ε-Caprolactone | Stannous Octoate | Random | Formation of statistical copolymers confirmed by NMR and DSC. |

| 5-(benzyloxy)-1,3-dioxepan-2-one | L-Lactide | Stannous Octoate | Random | 1:1 copolymer is amorphous with a single Tg. |

| 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one | ε-Caprolactone | Al-alkoxide or Sn(Oct)2 | Random | Random distribution of comonomer units confirmed. |

Block Copolymer Synthesis through Sequential or Living Polymerization Techniques

Block copolymers, comprising distinct segments of different monomers, offer the potential for creating materials with unique phase-separated morphologies and properties, such as thermoplastic elastomers and amphiphilic micelles. The synthesis of block copolymers involving this compound can be achieved through sequential or living polymerization methods.

In a typical sequential addition approach, one monomer is polymerized first to create a "living" polymer chain, which then acts as a macroinitiator for the polymerization of the second monomer. For example, a poly(ε-caprolactone) block could be synthesized first, followed by the addition of this compound to grow a second block. This would result in a diblock copolymer with a poly(ε-caprolactone) segment and a poly(this compound) segment. The success of this method relies on maintaining the "living" nature of the propagating chain end.

Living polymerization techniques, such as ring-opening polymerization (ROP) initiated by well-defined catalysts, are particularly suited for the synthesis of block copolymers with controlled molecular weights and narrow polydispersity. Patents have disclosed the use of this compound (BXO) in the formation of block copolymers through ROP. These processes can be controlled to produce block copolymers with specific block lengths, which in turn dictate the final material properties.

Table 2: General strategies for block copolymer synthesis.

| Polymerization Technique | Description | Potential Application for this compound |

|---|---|---|

| Sequential Monomer Addition | Polymerization of one monomer to form a living polymer, followed by the addition and polymerization of a second monomer. | Synthesis of diblock or multiblock copolymers of this compound with ε-caprolactone or L-lactide. |

| Living Ring-Opening Polymerization | Controlled polymerization method that proceeds in the absence of chain transfer and termination reactions, allowing for the synthesis of well-defined block copolymers. | Formation of block copolymers with tailored molecular weights and block lengths, as mentioned in patent literature. |

Graft Copolymerization Utilizing the Benzyloxy Moiety

Graft copolymers are branched polymers where side chains of one composition are attached to a main chain of a different composition. The benzyloxy group in poly[this compound] provides a versatile handle for post-polymerization modification to create graft copolymers.

One common strategy involves the debenzylation of the poly[this compound] homopolymer or copolymer to yield a poly(5-hydroxyoxepan-2-one) backbone

Computational and Theoretical Investigations of 5 Benzyloxy Oxepan 2 One and Its Polymerization

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of 5-(benzyloxy)oxepan-2-one and the mechanisms of its polymerization. These methods model the electronic structure of the molecule with high accuracy, which in turn allows for the prediction of its reactivity.

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction pathways involved in the ring-opening polymerization (ROP) of lactones, including this compound. DFT calculations allow researchers to map out the potential energy surface of the polymerization reaction, identifying the most energetically favorable route from monomer to polymer.

A key aspect of this is the analysis of the transition states (TS) for the initiation and propagation steps of the polymerization. For instance, in a tin(II) octoate (Sn(Oct)₂) catalyzed ROP, DFT can be used to model the coordination of the monomer to the tin center, followed by the nucleophilic attack of an initiator (like an alcohol) on the carbonyl carbon of the lactone. The calculated activation energies for these steps are crucial for understanding the reaction kinetics. researchgate.netnih.gov The presence of the bulky benzyloxy group at the C5 position can influence the stereoselectivity of the polymerization, and DFT can be used to compare the energies of transition states leading to different stereoisomers of the polymer. researchgate.net

A representative, hypothetical reaction pathway for the initiation of this compound polymerization with a generic alcohol initiator (ROH) and a simplified metal catalyst (M) is depicted below, with corresponding DFT-calculated relative energies.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Monomer + M-OR | 0.0 |

| Pre-reaction Complex | Coordinated Monomer-Catalyst | -5.2 |

| Transition State 1 (TS1) | Ring-opening transition state | +15.8 |

| Intermediate | Ring-opened species | -10.1 |

| Product (n=1) | Monomer adduct | -18.5 |

This table presents hypothetical DFT data for illustrative purposes.

For even greater accuracy in energetic calculations, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be employed. While computationally more demanding than DFT, these methods provide benchmark-quality energies for key species in the polymerization process. They are often used to validate the results obtained from more computationally efficient DFT methods.

For example, the relative energies of different conformers of the this compound monomer or the bond dissociation energy of the ester linkage can be calculated with high precision. This information is vital for building accurate models of the polymerization process. rsc.org

Molecular Modeling and Simulation of Polymerization Systems

While quantum chemical methods are excellent for detailing individual reaction steps, molecular modeling and simulation techniques are used to study the collective behavior of molecules in a polymerization system over time.

Molecular Dynamics (MD) simulations provide a dynamic picture of the polymerization process. nih.gov By solving Newton's equations of motion for a system containing the monomer, catalyst, initiator, and solvent molecules, MD simulations can track the trajectory of each atom over time. This allows for the visualization of how the monomer approaches and interacts with the catalyst, the dynamics of the growing polymer chain, and the influence of the solvent. nih.govgoogle.com

For this compound, MD simulations can be particularly insightful for understanding how the bulky benzyloxy side group affects the diffusion of the monomer to the active site of the catalyst and the conformational dynamics of the growing polymer chain. rsc.org

Monte Carlo (MC) simulations are a powerful stochastic method used to model the kinetics of polymerization and the resulting polymer chain statistics. researchgate.netjlu.edu.cnacs.org In an MC simulation of the ROP of this compound, the probabilities of different events, such as initiation, propagation, and chain transfer, are defined based on their respective rate constants, which can be informed by experimental data or DFT calculations. The simulation then proceeds by randomly selecting and executing these events over a large number of iterations.

This approach can predict macroscopic properties of the resulting polymer, such as the average molecular weight, the molecular weight distribution (polydispersity index, PDI), and the prevalence of cyclic byproducts resulting from back-biting reactions. acs.orgresearchgate.net

| Simulation Parameter | Description |

| Monomer Concentration | Initial concentration of this compound |

| Initiator Concentration | Initial concentration of the initiator species |

| Rate Constants (k_i, k_p, k_t) | Rate constants for initiation, propagation, and termination/transfer |

| Simulation Time/Steps | Duration of the simulation |

| Temperature | Temperature of the system |

Prediction of Stereochemical Outcomes and Conformational Preferences of Polymers

The presence of a chiral center at the C5 position of the this compound monomer introduces the possibility of stereoisomerism in the resulting polymer. Computational methods can be used to predict the preferred stereochemical outcome of the polymerization and the resulting conformational preferences of the polymer chain.

By calculating the energies of different diastereomeric transition states, it is possible to predict whether the polymerization will favor the formation of an isotactic, syndiotactic, or atactic polymer. Furthermore, once the polymer is formed, computational techniques such as conformational searches and MD simulations can be used to determine the most stable conformations of the polymer chain in different environments. rsc.orgnih.gov This includes predicting secondary structures like helices and understanding how the benzyloxy side chains are oriented and how they might interact with each other or with a solvent.

In Silico Screening and Rational Design of Novel Initiators and Catalysts

The polymerization of this compound, a substituted ε-caprolactone, presents a pathway to novel functional polyesters. The rational design and discovery of efficient initiators and catalysts are paramount for controlling the polymerization process and tailoring the properties of the resulting polymer. Computational methods, particularly in silico screening, have emerged as powerful tools to accelerate this discovery process, offering a resource-efficient alternative to purely empirical, trial-and-error laboratory approaches. nih.gov

Theoretical investigations, primarily using Density Functional Theory (DFT), provide deep insights into the reaction mechanisms of ring-opening polymerization (ROP). nih.govmdpi.com These studies allow for the detailed examination of transition states and intermediates, which is crucial for understanding catalyst activity and selectivity. nih.gov For lactones like ε-caprolactone and its derivatives, the coordination-insertion mechanism is a common pathway when using metal-based catalysts. mdpi.com Computational modeling of this mechanism helps in elucidating the influence of the catalyst's ligand environment, the metal center, and the monomer structure on the polymerization kinetics.

In silico screening leverages computational power to evaluate large virtual libraries of potential catalysts before their synthesis. This approach has been successfully applied to the ROP of ε-caprolactone, a close structural analog of this compound. acs.orgbohrium.comresearchgate.net The methodologies and principles derived from these studies are directly applicable to identifying promising catalytic systems for this compound.

A key strategy in computational screening is the use of descriptors that correlate with catalytic activity. One such descriptor is the "framework distortion energy" (FDE), which quantifies the energy required to move the catalyst from its ground-state geometry to the geometry it adopts in the transition state of the rate-determining step. acs.orgresearchgate.net Catalysts with lower FDE values are generally predicted to have higher activity. acs.org This approach allows for the rapid pre-screening of numerous catalyst structures to identify candidates for further, more intensive computational analysis or experimental validation.

The rational design of catalysts also extends to organocatalysts, which offer the advantage of producing metal-free polymers. researchgate.net Computational studies can model the activation of the monomer and the initiator by bifunctional catalysts, such as those combining a hydrogen-bond donor (like a urea (B33335) or thiourea) with a base. researchgate.netgoogle.com.na These models can predict the efficacy of different functional groups in the catalyst structure, guiding the synthesis of more active and selective organocatalysts.

The table below summarizes key computational parameters and findings from theoretical studies on catalysts for lactone polymerization, which inform the rational design for this compound.

| Catalyst Type | Computational Method | Key Descriptor(s) | Predicted Outcome / Correlation |

| Aluminum-salen Complexes | DFT (M06-2X/6-311+G(d,p)) | Framework Distortion Energy (FDE), ΔG‡ | Lower FDE and activation free energy (ΔG‡) correlate with higher polymerization rates. acs.orgresearchgate.net |

| Zirconocene Complexes | DFT | Activation Free Energies, Ligand Effects | Catalyst activity is tunable by modifying ligand substituents and bridge structures. bohrium.com |

| Bifunctional Organocatalysts | DFT | Hydrogen-bond interactions, Monomer activation | Elucidates the synergistic roles of acidic and basic components in activating the monomer and initiator. google.com.na |

| Iron(II) Complexes | DFT (M06-L) | Reaction Pathway Energetics | Provides insight into the mechanism and predicts catalytic activity for non-toxic metal catalysts. nih.gov |

The process of rational design involves an iterative cycle of computational prediction and experimental verification. acs.org For instance, an in silico screening might identify a novel ligand for an aluminum complex that is predicted to have a very low FDE for the ROP of this compound. acs.orgresearchgate.net This specific complex would then be synthesized and its catalytic activity tested experimentally. The results of these experiments provide valuable feedback to refine the computational models, leading to more accurate predictions and a deeper understanding of the structure-activity relationships that govern the polymerization process. This synergy between computational and experimental chemistry is crucial for the development of next-generation catalysts for producing advanced polymeric materials. nih.govchemistry.or.jp

Chemical Transformations of 5 Benzyloxy Oxepan 2 One and Its Polymerized Forms

Reactions Involving the Lactone Moiety (Other than Polymerization)

The lactone ring in 5-(benzyloxy)oxepan-2-one is susceptible to nucleophilic attack, leading to ring-opening or derivatization at the carbonyl carbon.

Ring-Opening Reactions with Specific Nucleophiles (e.g., Alcohols, Amines)

The ester linkage within the seven-membered lactone ring of this compound can be cleaved by various nucleophiles. This ring-opening reaction is a fundamental transformation for this class of compounds.

With Alcohols (Alcoholysis): In the presence of an alcohol and a suitable catalyst (acidic or basic), the lactone can undergo alcoholysis to yield the corresponding 6-hydroxy-5-(benzyloxy)hexanoate ester. The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the electrophilic carbonyl carbon, leading to the opening of the cyclic ester. This process is analogous to the well-documented ring-opening of ε-caprolactone with alcohols.

With Amines (Aminolysis): The reaction of this compound with primary or secondary amines results in the formation of 6-hydroxy-5-(benzyloxy)hexanamides. This aminolysis reaction is typically efficient and proceeds via nucleophilic attack of the amine on the carbonyl carbon of the lactone. The regioselectivity of the ring-opening is generally controlled by the electrophilicity of the carbonyl carbon, leading to attack at this position. The use of various amines allows for the introduction of a wide range of functional groups into the resulting molecule. The table below summarizes the expected products from these ring-opening reactions.

| Nucleophile | Reagent Example | Product Type |

| Alcohol | Methanol (CH₃OH) | Methyl 6-hydroxy-5-(benzyloxy)hexanoate |

| Primary Amine | Ethylamine (CH₃CH₂NH₂) | N-Ethyl-6-hydroxy-5-(benzyloxy)hexanamide |

| Secondary Amine | Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-6-hydroxy-5-(benzyloxy)hexanamide |

Derivatization at the Carbonyl Carbon

The carbonyl group of the lactone is a key site for chemical modification, allowing for the introduction of various substituents.

Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the carbonyl group. This reaction can lead to the formation of hemiacetals which, upon workup, can yield diols or other functionalized products depending on the reaction conditions and the nature of the organometallic reagent. For instance, the addition of a Grignard reagent could lead to a ring-opened keto-alcohol after hydrolysis. Research on related quinone systems has demonstrated that benzyloxy-substituted rings can undergo selective 1,2-addition of organometallic reagents to the carbonyl group nih.gov.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the lactone into a diol, specifically 5-(benzyloxy)oxepane-2,7-diol.

Wittig-type Reactions: While less common for lactones compared to ketones and aldehydes, olefination reactions could potentially be employed to convert the carbonyl group into an exocyclic double bond, leading to a cyclic enol ether.

Transformations of the Benzyloxy Protecting Group

The benzyloxy group serves as a protecting group for the hydroxyl functionality at the C5 position. Its removal and subsequent functionalization are crucial steps in creating functional polymers.

Selective Deprotection Strategies (e.g., Hydrogenolysis to Yield Hydroxy-Functionalized Polymers)

The most common and efficient method for the deprotection of the benzyloxy group in poly(this compound) is catalytic hydrogenolysis. acs.orgresearchgate.net

Catalytic Hydrogenolysis: This process typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of hydrogen gas (H₂). acs.orgresearchgate.net The reaction selectively cleaves the benzyl-oxygen bond, yielding the deprotected hydroxyl group and toluene (B28343) as a byproduct. This method is highly effective for polymers, resulting in the formation of poly(5-hydroxyoxepan-2-one) without significant degradation of the polyester (B1180765) backbone. acs.org The reaction conditions are generally mild, which helps to preserve the polymer's structural integrity.

| Deprotection Method | Catalyst/Reagent | Product | Byproduct |

| Catalytic Hydrogenolysis | H₂, Pd/C | Poly(5-hydroxyoxepan-2-one) | Toluene |

| Acid-catalyzed Cleavage | Strong acids (e.g., HBr, BCl₃) | Poly(5-hydroxyoxepan-2-one) | Benzyl (B1604629) bromide |

Further Functionalization of the Deprotected Hydroxyl Group

The hydroxyl groups on the backbone of poly(5-hydroxyoxepan-2-one) provide reactive sites for a wide range of post-polymerization modifications, enabling the creation of functional materials with tailored properties.

Esterification: The pendant hydroxyl groups can be readily esterified by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. This allows for the introduction of various functional groups, such as alkyl chains, fluorinated moieties, or biocompatible segments. For example, reaction with acryloyl chloride would introduce polymerizable acrylate (B77674) groups researchgate.net.

Etherification: The hydroxyl groups can be converted to ether linkages via Williamson ether synthesis, reacting with alkyl halides in the presence of a base. This can be used to attach other polymer chains or small molecules.

Isocyanate Reactions: The reaction with isocyanates yields urethane (B1682113) linkages, which can be used to graft other polymers or introduce specific functionalities.

These modifications can dramatically alter the physical and chemical properties of the polymer, such as its solubility, thermal properties, and hydrophilicity.

Modifications of the Oxepane (B1206615) Ring System and Polymer Backbone

Beyond the functional groups, the polyester backbone itself can be chemically modified to alter its properties.

Introduction of Unsaturation: While not directly applicable to the saturated oxepane ring of this compound, copolymerization with monomers containing unsaturation can introduce reactive sites along the polymer backbone. These sites can then be used for post-polymerization modifications such as thiol-ene "click" chemistry or radical additions nih.gov.

Backbone Degradation and Functionalization: Aggressive oxidation of the polyester backbone can lead to chain scission and the introduction of new functional groups. For instance, treatment of poly(ε-caprolactone), a structurally similar polymer, with potassium permanganate (B83412) has been shown to introduce hydroxyl, carbonyl, and carboxyl groups along the backbone, while also accelerating degradation. acs.orgacs.org

Radical-based Modifications: Free-radical initiators, such as peroxides, can be used to create reactive sites on the polymer backbone by hydrogen abstraction. mdpi.com These radicals can then lead to branching, cross-linking, or grafting of other monomers, significantly altering the material's mechanical and thermal properties. researchgate.net

The chemical transformations outlined above highlight the versatility of this compound as a monomer for creating a diverse range of functional polyesters with potential applications in various fields.

Controlled Chemical Degradation Pathways of this compound-derived Polyesters

Detailed, peer-reviewed research focusing specifically on the controlled chemical degradation pathways of homopolyesters derived from this compound is not currently available in the public domain. Information regarding hydrolytic degradation, enzymatic degradation, and chemical recycling of this particular polymer, including degradation conditions, catalysts, and resulting products, has not been reported.

Advanced Methodologies for Characterizing Polymers Derived from 5 Benzyloxy Oxepan 2 One

Molecular Weight and Polydispersity Determination (e.g., Gel Permeation Chromatography (GPC), Light Scattering)

Determining the molecular weight and its distribution (polydispersity) is fundamental to predicting a polymer's physical and mechanical properties.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a widely used technique for this purpose. azom.comresearchgate.net In GPC, a polymer solution is passed through a column packed with porous gel particles. azom.com Larger molecules elute first as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. azom.com The elution time is thus related to the hydrodynamic volume of the polymer chains. By calibrating the system with standards of known molecular weight, the molecular weight distribution of the polymer sample can be determined. lcms.cz For accurate measurements, it is crucial to select an appropriate solvent system in which the polymer is fully soluble. lcms.cz For instance, chloroform (B151607) is a common solvent for polyesters like those derived from caprolactone. nih.gov

Light Scattering provides an absolute method for determining the weight-average molecular weight (Mw) without the need for column calibration with polymer standards. lcms.czjordilabs.com When a beam of light passes through a polymer solution, the intensity of the scattered light is proportional to the polymer's molecular weight and concentration. researchgate.netwarwick.ac.uk This technique is particularly valuable as it is not dependent on the hydrodynamic volume of the polymer, which can be influenced by factors like branching. jordilabs.com Combining GPC with a light scattering detector (GPC-LS) offers a powerful tool for obtaining accurate molecular weight data and insights into the polymer's conformation in solution. azom.comlcms.cz

| Technique | Parameter Measured | Principle | Typical Solvents |

| Gel Permeation Chromatography (GPC/SEC) | Molecular Weight Distribution (Mn, Mw), Polydispersity Index (PDI) | Separation based on hydrodynamic volume in a porous gel column. azom.com | Chloroform, Tetrahydrofuran (THF) |

| Light Scattering (LS) | Absolute Weight-Average Molecular Weight (Mw) | Measurement of the intensity of light scattered by polymer molecules in solution. warwick.ac.uk | Various, depending on polymer solubility |

Microstructural Analysis by Advanced NMR Techniques (e.g., End-Group Analysis, Sequence Distribution)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed microstructure of polymers.

End-Group Analysis using ¹H NMR is a powerful method for determining the number-average molecular weight (Mn) of polymers. researchgate.netresearchgate.net By identifying and integrating the signals corresponding to the protons of the initiator fragments at the chain ends and comparing them to the integrated signals of the repeating monomer units, one can calculate the average chain length and thus Mn. researchgate.netresearchgate.net This technique is particularly useful for polymers synthesized via controlled polymerization mechanisms where the nature of the end-groups is well-defined.

Sequence Distribution analysis by ¹³C NMR is crucial for copolymers, providing information on how the different monomer units are arranged along the polymer chain (e.g., random, alternating, or blocky). The chemical shifts of the carbon atoms in the polymer backbone are sensitive to their local environment, allowing for the quantification of different monomer sequences.

Thermal Analysis for Investigating Polymer Transitions and Stability (e.g., DSC, TGA)

Thermal analysis techniques are critical for understanding the behavior of polymers at different temperatures, which dictates their processing conditions and service temperature range.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a polymer as a function of temperature. kohan.com.twlcms.cz Key parameters obtained from DSC include the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state; the melting temperature (Tm) of crystalline domains; and the crystallization temperature (Tc) upon cooling from the melt. nih.govresearchgate.net The enthalpy changes associated with melting (ΔHm) and crystallization (ΔHc) provide information about the degree of crystallinity. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a polymer as a function of temperature. kohan.com.tw This technique is used to assess the thermal stability of the polymer and determine its decomposition temperature. lcms.czmdpi.com The TGA curve provides information on the onset of degradation and the temperature at which the maximum rate of weight loss occurs. mdpi.com This is vital for defining the upper temperature limit for processing and application.

| Thermal Property | Technique | Description |

| Glass Transition Temperature (Tg) | DSC | Temperature at which the amorphous regions of the polymer transition from a glassy to a rubbery state. kohan.com.tw |

| Melting Temperature (Tm) | DSC | Temperature at which the crystalline regions of the polymer melt. nih.gov |

| Crystallization Temperature (Tc) | DSC | Temperature at which the polymer crystallizes upon cooling from the melt. researchgate.net |

| Decomposition Temperature (Td) | TGA | Temperature at which the polymer begins to chemically degrade. mdpi.com |

Rheological Studies of Polymer Melts and Solutions

Rheology is the study of the flow and deformation of matter. For polymers, rheological properties are crucial for understanding their processability (e.g., in extrusion or injection molding) and the behavior of the final product.

The viscosity of polymer melts and solutions is often non-Newtonian, meaning it changes with the applied shear rate. researchgate.net Polymers typically exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases. researchgate.net This is due to the alignment and disentanglement of polymer chains under flow. researchgate.net Rheological measurements, often performed using a rheometer, provide data on viscosity as a function of shear rate and temperature. mdpi.com For polymer solutions, the concentration and the nature of the solvent also significantly influence the rheological behavior. researchgate.net These studies are essential for optimizing processing conditions and ensuring the desired flow properties for a given application. nih.gov

Surface and Morphological Characterization of Polymer Films and Materials

The surface properties and morphology of polymer materials are critical for their performance in many applications. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface topography and morphology of polymer films and materials at the micro- and nanoscale. researchgate.net These methods can reveal information about surface roughness, phase separation in polymer blends, and the size and distribution of crystalline structures.

X-ray Diffraction and Scattering for Crystalline Structure Elucidation